molecular formula C11H8F6O B3021447 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol CAS No. 2386-82-5

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Cat. No. B3021447
Key on ui cas rn: 2386-82-5
M. Wt: 270.17 g/mol
InChI Key: RHDPTOIUYREFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06794109B2

Procedure details

The title compound was prepared by a modification of the procedure of Przybilla, described in German Patent No. DE4207261A1 (Sep. 9, 1993), herein incorporated by reference. The (4-vinylphenyl)magnesium bromide solution of Example 1 was cooled to −40 to −30° C. using a dry ice/acetone bath. Subsequently, hexafluoroacetone was introduced below the surface until an excess was achieved (weight added 62 g, 373.45 mmol). The reaction mixture was stirred in the cooling bath for 15 min, then placed in an ice-bath for an additional 15 min, and finally poured into cold 1N H2SO4 (1000 mL). The aqueous solution was extracted with ether, and the combined extracts were washed with brine, dried (Na2SO4), and concentrated to provide 101.60 g of a pale yellow oil. This material was purified by vacuum distillation to provide 52.43 g (73%) of a colorless oil: bp 55-6° C. (1.3 mm); 1H NMR (CDCl3) δ 7.69 (d, 2ArH), 7.50 (d, 2ArH), 6.75 (dd, CH═), 5.84 (dd, ═CHH), 5.36 (dd, ═CHH), 3.73 (s, OH),+9% THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1)=[CH2:2].[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])=[O:14]>OS(O)(=O)=O>[F:11][C:12]([F:20])([F:19])[C:13]([C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1)([OH:14])[C:15]([F:18])([F:17])[F:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in the cooling bath for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(weight added 62 g, 373.45 mmol)
WAIT
Type
WAIT
Details
placed in an ice-bath for an additional 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(C=C1)C=C)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 101.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06794109B2

Procedure details

The title compound was prepared by a modification of the procedure of Przybilla, described in German Patent No. DE4207261A1 (Sep. 9, 1993), herein incorporated by reference. The (4-vinylphenyl)magnesium bromide solution of Example 1 was cooled to −40 to −30° C. using a dry ice/acetone bath. Subsequently, hexafluoroacetone was introduced below the surface until an excess was achieved (weight added 62 g, 373.45 mmol). The reaction mixture was stirred in the cooling bath for 15 min, then placed in an ice-bath for an additional 15 min, and finally poured into cold 1N H2SO4 (1000 mL). The aqueous solution was extracted with ether, and the combined extracts were washed with brine, dried (Na2SO4), and concentrated to provide 101.60 g of a pale yellow oil. This material was purified by vacuum distillation to provide 52.43 g (73%) of a colorless oil: bp 55-6° C. (1.3 mm); 1H NMR (CDCl3) δ 7.69 (d, 2ArH), 7.50 (d, 2ArH), 6.75 (dd, CH═), 5.84 (dd, ═CHH), 5.36 (dd, ═CHH), 3.73 (s, OH),+9% THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1)=[CH2:2].[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])=[O:14]>OS(O)(=O)=O>[F:11][C:12]([F:20])([F:19])[C:13]([C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1)([OH:14])[C:15]([F:18])([F:17])[F:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in the cooling bath for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(weight added 62 g, 373.45 mmol)
WAIT
Type
WAIT
Details
placed in an ice-bath for an additional 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(C=C1)C=C)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 101.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.